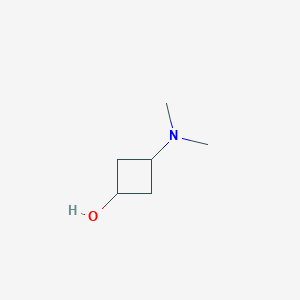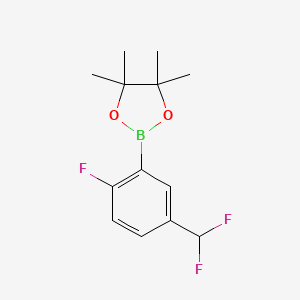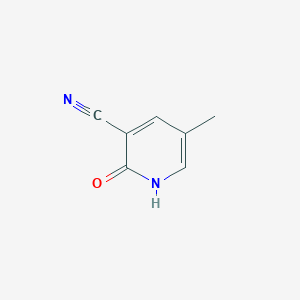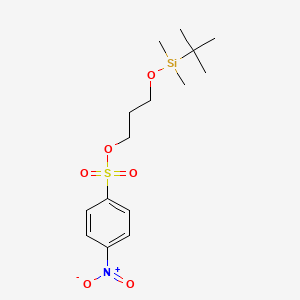![molecular formula C13H8F5NOS B1456770 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379812-20-0](/img/structure/B1456770.png)
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
Overview
Description
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound with the molecular formula C13H8F5NOS and a molecular weight of 321.27 g/mol . This compound is characterized by the presence of a pentafluorosulfanyl group attached to a benzo[c]isoxazole ring, which is further substituted with a phenyl group .
Preparation Methods
The synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole involves multiple steps, typically starting with the preparation of the benzo[c]isoxazole core. The pentafluorosulfanyl group is introduced through a reaction involving sulfur hexafluoride (SF6) and appropriate catalysts under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced sulfur species.
Common reagents used in these reactions include sulfur hexafluoride (SF6), lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole can be compared with other similar compounds, such as:
3-Phenylbenzo[c]isoxazole: Lacks the pentafluorosulfanyl group, resulting in different chemical and biological properties.
5-(Pentafluorosulfanyl)benzo[c]isoxazole: Lacks the phenyl group, leading to variations in reactivity and applications.
3-Phenyl-5-(trifluoromethyl)benzo[c]isoxazole: Contains a trifluoromethyl group instead of a pentafluorosulfanyl group, affecting its stability and reactivity.
The uniqueness of this compound lies in the presence of both the phenyl and pentafluorosulfanyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
pentafluoro-(3-phenyl-2,1-benzoxazol-5-yl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-12-11(8-10)13(20-19-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNAPLWWNNOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


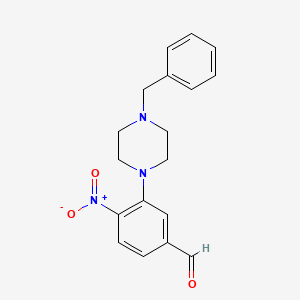
![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)

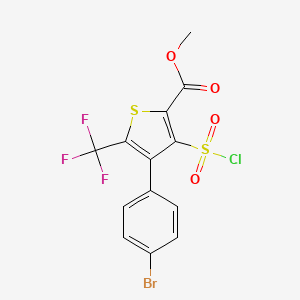
![7-Oxaspiro[3.5]nonan-2-amine](/img/structure/B1456693.png)

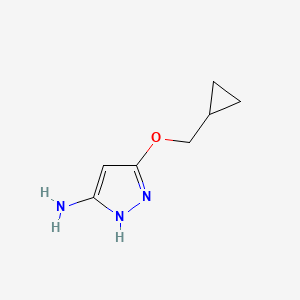
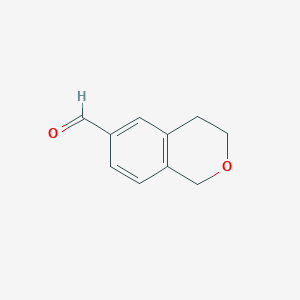
![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)
